
3-Brom-1H-indol-7-amin
Übersicht
Beschreibung
“3-Bromo-1H-indol-7-amine” is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “3-Bromo-1H-indol-7-amine” consists of a bromine atom attached to the third carbon of an indole ring, and an amine group attached to the seventh carbon .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-1H-indol-7-amine” are not available, indole derivatives are known to undergo a variety of reactions. For instance, they can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
“3-Bromo-1H-indol-7-amine” is a solid substance . It has a molecular weight of 211.06 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Derivate von 3-Brom-1H-indol-7-amin wurden als biologisch aktive Verbindungen mit potenziellen Anwendungen in der Krebsbehandlung identifiziert. Diese Derivate können Krebszellen, Mikroben und verschiedene Störungen im menschlichen Körper angreifen. Der Indol-Kern, der Teil der Struktur von this compound ist, ist ein wichtiger Bestandteil in vielen synthetischen Arzneimittelmolekülen und zeigt eine hohe Affinität zu mehreren Rezeptoren .
Medizinische Chemie
Das Indol-Gerüst ist ein wichtiger Strukturbestandteil in von der FDA zugelassenen Medikamenten für verschiedene Krebsarten, Alzheimer-Krankheit und Glaukom. Das Vorhandensein von this compound in der medizinischen Chemie ermöglicht die Entwicklung neuer Derivate mit verbesserten Eigenschaften und biologischer Aktivität .
Synthese von Alkaloiden
Indol-Derivate sind in ausgewählten Alkaloiden weit verbreitet, die aufgrund ihrer medizinischen Eigenschaften von großem Interesse sind. Die Synthese dieser Derivate, einschließlich this compound, ist entscheidend für die Konstruktion biologisch aktiver Moleküle, die in der Pharmakologie eingesetzt werden können .
Metallkomplexe in der Wirkstoffforschung
Indolhaltige Metallkomplexe haben eine signifikante biologische Aktivität gezeigt. Die Kombination von this compound mit Übergangsmetallen kann zur Entwicklung effektiver Arzneimittel führen und den Umfang der Wirkstoffforschung erweitern .
Pan-HER-Inhibitoren
This compound wurde bei der Entdeckung von Pan-HER-Inhibitoren eingesetzt. Diese Verbindungen sind in der Lage, HER1, HER2 und HER4 zu hemmen, die wichtige Ziele bei der Behandlung verschiedener Krebsarten sind .
HIV-1-Behandlung
Der Indol-Kern, einschließlich this compound, wird bei der Synthese potenter Inhibitoren zur Behandlung von HIV-1-Infektionen verwendet. Dies zeigt die Rolle der Verbindung bei der Entwicklung von Behandlungen für Viruserkrankungen .
Zukünftige Richtungen
Indole derivatives, like “3-Bromo-1H-indol-7-amine”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 3-bromo-1h-indol-7-amine, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Bromo-1H-indol-7-amine may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis and application of indole derivatives have attracted increasing attention in recent years, suggesting that these factors may be significant .
Biochemische Analyse
Biochemical Properties
3-Bromo-1H-indol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-Bromo-1H-indol-7-amine, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, 3-Bromo-1H-indol-7-amine has been found to bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
3-Bromo-1H-indol-7-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-Bromo-1H-indol-7-amine can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, 3-Bromo-1H-indol-7-amine has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-1H-indol-7-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function. For instance, 3-Bromo-1H-indol-7-amine has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of downstream signaling pathways and the induction of apoptosis in cancer cells. Additionally, 3-Bromo-1H-indol-7-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1H-indol-7-amine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 3-Bromo-1H-indol-7-amine remains stable under certain conditions, allowing for prolonged exposure and sustained effects on cells . The compound may undergo degradation over time, leading to a decrease in its activity and effectiveness. Long-term studies have also indicated that 3-Bromo-1H-indol-7-amine can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-indol-7-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, low doses of 3-Bromo-1H-indol-7-amine may result in mild inhibition of cancer cell proliferation, while higher doses can induce significant apoptosis and tumor regression . . Therefore, careful consideration of dosage is crucial in preclinical and clinical studies.
Metabolic Pathways
3-Bromo-1H-indol-7-amine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, 3-Bromo-1H-indol-7-amine has been shown to inhibit certain enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production and metabolism . Additionally, the compound can affect the levels of specific metabolites, such as ATP and NADH, which play critical roles in cellular energy homeostasis .
Transport and Distribution
The transport and distribution of 3-Bromo-1H-indol-7-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing for its accumulation in specific cellular compartments . Once inside the cells, 3-Bromo-1H-indol-7-amine can interact with binding proteins, which facilitate its distribution and localization within different cellular compartments . The compound’s transport and distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 3-Bromo-1H-indol-7-amine plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromo-1H-indol-7-amine has been shown to localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, the compound can be directed to other subcellular compartments, such as the mitochondria, where it can influence cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
3-bromo-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTCBNORDMIMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696019 | |
| Record name | 3-Bromo-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084328-82-4 | |
| Record name | 3-Bromo-1H-indol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1084328-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


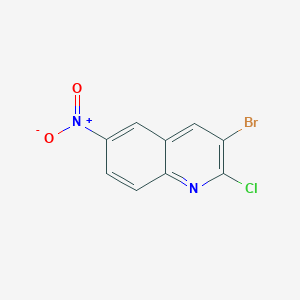

![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
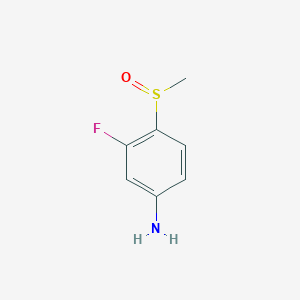

![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)

![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)
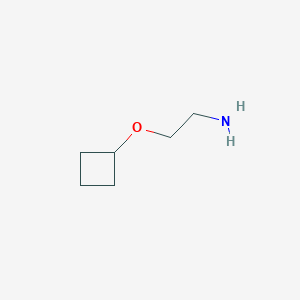
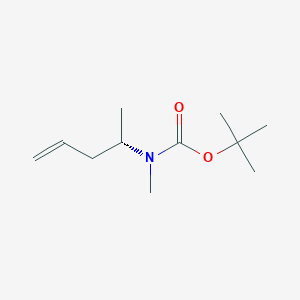
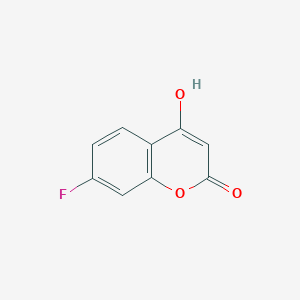
![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)


